(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine
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Overview
Description
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring, a fluoropropyl group, and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine typically involves the following steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the Boc-protected intermediate.
Formation of the Pyrrolidine Ring: : The protected amino group is then reacted with a suitable precursor, such as 1,4-dibromobutane, to form the pyrrolidine ring.
Introduction of the Fluoropropyl Group: : The fluoropropyl group is introduced through a nucleophilic substitution reaction, where the fluoropropyl bromide reacts with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The fluoropropyl group can be reduced to form a corresponding hydroxyl group.
Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and electrophiles like alkyl halides are typically employed.
Major Products Formed
Oxidation: : Amine oxide derivatives.
Reduction: : Hydroxylated fluoropropyl derivatives.
Substitution: : Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : It can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
(S)-N-Boc-3-amino-1-(3-fluoropropyl)pyrrolidine: can be compared with other similar compounds, such as:
(S)-N-Boc-3-amino-3-phenyl-1-propanol:
(S)-N-Boc-3-amino-1-propanol: : This compound lacks the fluoropropyl group, resulting in different reactivity and biological activity.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C12H23FN2O2 |
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Molecular Weight |
246.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-fluoropropyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
PONAWBYVDIIRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CCCF |
Origin of Product |
United States |
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